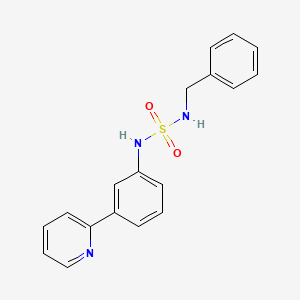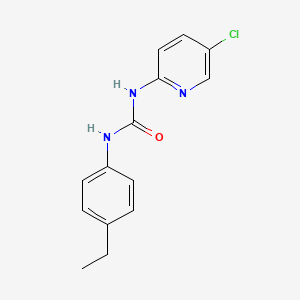![molecular formula C15H17Cl3N2O3 B5301399 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as TCS-OX2-29, is a small molecule antagonist of the orexin-2 receptor. Orexin-2 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. TCS-OX2-29 has been extensively studied for its potential therapeutic applications in various neurological and metabolic disorders.
作用机制
TCS-OX2-29 acts as a selective antagonist of the orexin-2 receptor, which blocks the binding of orexin-A and orexin-B to the receptor. Orexin-2 receptor activation is known to increase wakefulness and energy expenditure, while its inhibition promotes sleep and reduces food intake. TCS-OX2-29 has been shown to promote sleep and reduce food intake in animal models, suggesting its potential as a therapeutic agent for sleep and metabolic disorders.
Biochemical and Physiological Effects
TCS-OX2-29 has been shown to have several biochemical and physiological effects in animal models. It promotes sleep by increasing the duration of non-rapid eye movement (NREM) sleep and reducing the duration of rapid eye movement (REM) sleep. It also reduces food intake by decreasing the activity of orexin neurons in the lateral hypothalamus, which are known to promote feeding behavior. TCS-OX2-29 has also been shown to increase energy expenditure by activating brown adipose tissue, which is responsible for thermogenesis.
实验室实验的优点和局限性
TCS-OX2-29 has several advantages for lab experiments. It is a highly selective and potent antagonist of the orexin-2 receptor, which allows for precise modulation of orexin signaling. It has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. However, TCS-OX2-29 has some limitations as well. It has poor solubility in aqueous solutions, which can make it challenging to administer in vivo. It also has a relatively short half-life, which limits its duration of action.
未来方向
TCS-OX2-29 has several potential future directions for research. It can be studied further for its potential therapeutic applications in sleep and metabolic disorders. It can also be used to study the role of orexin signaling in various physiological and pathological conditions. Additionally, TCS-OX2-29 can be modified to improve its pharmacokinetics and pharmacodynamics, such as increasing its solubility and duration of action. Overall, TCS-OX2-29 has significant potential for scientific research and therapeutic applications in the future.
合成方法
TCS-OX2-29 can be synthesized through a multistep process involving the reaction of 2-aminopyridine with 2,4,5-trichlorophenylacetyl chloride, followed by cyclization with ethylene glycol and spirocyclization with phosgene. The final product is obtained through purification using column chromatography and recrystallization.
科学研究应用
TCS-OX2-29 has been used extensively in scientific research to study the role of orexin-2 receptor in various physiological and pathological conditions. It has been shown to modulate the activity of orexin neurons, regulate sleep-wake cycles, and influence feeding behavior. TCS-OX2-29 has also been studied for its potential therapeutic applications in various neurological disorders such as narcolepsy, insomnia, and depression, as well as metabolic disorders such as obesity and diabetes.
属性
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl3N2O3/c16-10-7-12(18)13(8-11(10)17)19-14(21)9-20-3-1-15(2-4-20)22-5-6-23-15/h7-8H,1-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBICGSIKGULBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)


![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)


![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)